5-Fluoro-6-methylindoline 5-Fluoro-6-methylindoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003437
InChI: InChI=1S/C9H10FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3
SMILES:
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol

5-Fluoro-6-methylindoline

CAS No.:

Cat. No.: VC16003437

Molecular Formula: C9H10FN

Molecular Weight: 151.18 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-6-methylindoline -

Specification

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
IUPAC Name 5-fluoro-6-methyl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C9H10FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3
Standard InChI Key ZEVBZJUMEBHTBG-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CCN2)C=C1F

Introduction

Structural and Electronic Characteristics of 5-Fluoro-6-methylindoline

Molecular Architecture

The indoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine). In 5-fluoro-6-methylindoline:

  • Fluorine at position 5 introduces strong electron-withdrawing effects, polarizing the aromatic π-system.

  • Methyl at position 6 provides steric bulk and modest electron donation via hyperconjugation.
    The nonplanar geometry of the saturated pyrrolidine ring reduces conjugation compared to indole, altering electronic transitions and redox behavior .

Table 1: Predicted Physicochemical Properties of 5-Fluoro-6-methylindoline

PropertyValue/DescriptionBasis for Prediction
Molecular Weight165.19 g/molCalculated from atomic composition
logP (Partition Coefficient)~2.1Fluorine’s hydrophobicity offset by methyl
Ionization Potential (IP)~7.8 eVExtrapolated from fluoroindole data
pKa (Basicity)~4.9 (weaker base than indoline)Fluorine’s electron-withdrawing effect

Spectroscopic Signatures

  • NMR:

    • ¹H NMR: Deshielding of H-4 and H-7 protons due to fluorine’s inductive effect. Methyl protons at δ ~2.3 ppm (singlet).

    • ¹³C NMR: C-5 (C-F) at δ ~160 ppm (d, J = 250 Hz); C-6 (CH3) at δ ~20 ppm.

  • IR: C-F stretch at ~1100 cm⁻¹; N-H stretch at ~3400 cm⁻¹ .

Synthetic Strategies for 5-Fluoro-6-methylindoline

Retrosynthetic Analysis

Two primary routes are plausible:

  • Fischer Indole Synthesis: Condensation of 4-fluoro-5-methylphenylhydrazine with a ketone (e.g., acetone), followed by cyclization under acidic conditions .

  • Direct Functionalization of Indoline: Sequential electrophilic substitution introducing fluorine and methyl groups.

Stepwise Synthesis via Fischer Indole Approach

  • Preparation of 4-Fluoro-5-methylaniline:

    • Nitration of 3-fluorotoluene, followed by reduction (Fe/HCl).

  • Hydrazine Formation:

    • Diazotization of 4-fluoro-5-methylaniline with NaNO₂/HCl, then reduction with SnCl₂.

  • Cyclization:

    • Reaction with levulinic acid (or equivalent ketone) in polyphosphoric acid yields 5-fluoro-6-methylindoline.

Challenges:

  • Regioselectivity: Competing substitution at adjacent positions requires careful control of reaction conditions.

  • Purification: Column chromatography with silica gel or alumina is critical due to similar polarities of byproducts .

Physicochemical and Reactivity Profiles

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL).

  • Photostability: Fluorine’s high electronegativity reduces susceptibility to UV-induced degradation compared to non-fluorinated indolines .

Reactivity in Electrophilic Substitution

  • Directed Ortho-Metalation: The fluorine atom directs lithiation to the 4-position, enabling functionalization (e.g., bromination).

  • Nucleophilic Aromatic Substitution: Limited due to fluorine’s strong σ-withdrawal but feasible under forcing conditions (e.g., NH3 at 200°C).

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